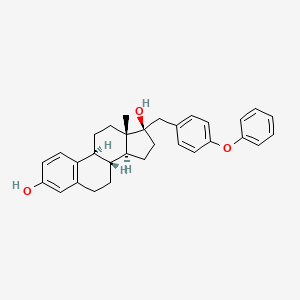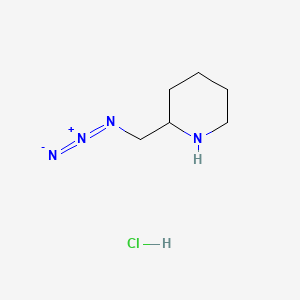
2-(Azidomethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)piperidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a piperidine ring, which is further stabilized by the addition of hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)piperidine hydrochloride typically involves the reaction of piperidine with azidomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(Azidomethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Azidomethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and labeling agents for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Azidomethyl)piperidine hydrochloride involves the interaction of the azido group with various molecular targets. The azido group is highly reactive and can undergo click chemistry reactions with alkyne-containing molecules, forming stable triazole linkages. This reactivity makes it a valuable tool in bioconjugation and the development of targeted therapies.
類似化合物との比較
Similar Compounds
- 2-(Azidomethyl)pyridine hydrochloride
- 2-(Azidomethyl)pyrrolidine hydrochloride
- 2-(Azidomethyl)morpholine hydrochloride
Uniqueness
2-(Azidomethyl)piperidine hydrochloride is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the piperidine ring. This combination makes it particularly useful in the synthesis of complex molecules and the development of new materials with tailored properties.
特性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC名 |
2-(azidomethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-10-9-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |
InChIキー |
CNJQLVJYQLFYMS-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CN=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



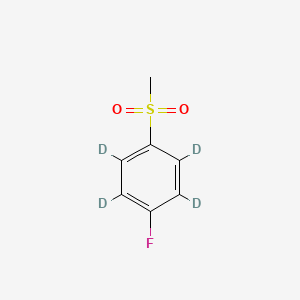
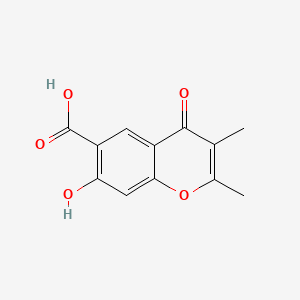
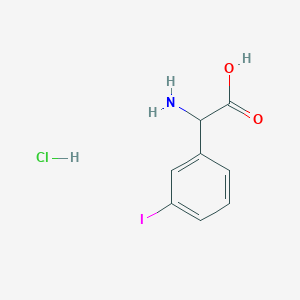
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
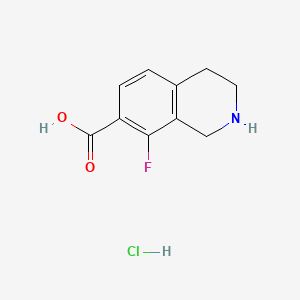
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)

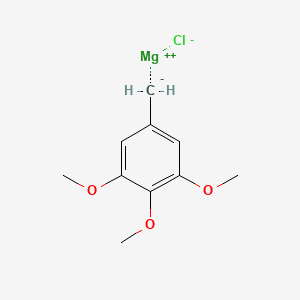
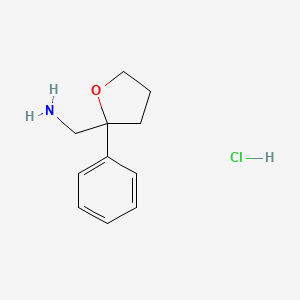
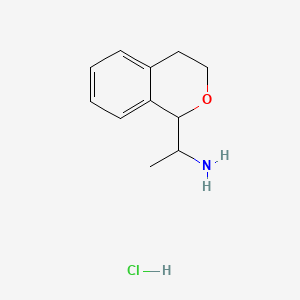
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
